2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-bromoanilino)-2-oxoethyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5S/c11-7-2-1-3-8(4-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNJRSHKRRQEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid typically involves multiple steps. One common method includes the reaction of 3-bromophenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with chloroacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Positional Isomers: 4-Bromophenyl vs. 3-Bromophenyl Derivatives
- 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid (CAS: 2504203-50-1) shares the same molecular formula as the target compound but differs in bromine substitution (para vs. meta position). This positional change alters intermolecular interactions.
- 3-Bromophenylacetic acid (CAS: 1878-67-7) is a simpler derivative lacking the sulfonyl and carbamoyl groups. Its molecular formula (C₈H₇BrO₂ ) and lower molecular weight (215.05 g/mol) result in higher volatility and acidity (pKa ~2.35) compared to the target compound .
Halogen Variation: Chloro and Fluoro Analogs
- 2-{[(3-Chlorophenyl)carbamoyl]methanesulfonyl}acetic acid replaces bromine with chlorine. The smaller atomic radius of Cl reduces steric effects but may decrease halogen-bonding strength, impacting solid-state stability .
- 2-{[(4-Fluorophenyl)carbamoyl]methanesulfonyl}acetic acid (CAS: 951908-73-9) introduces a fluorine atom, enhancing electronegativity.
Functional Group Modifications
Sulfonyl vs. Sulfanyl Groups
- (3-Bromophenylsulfanyl)acetic acid (CAS: 3996-39-2) replaces the sulfonyl group with a sulfanyl (–S–) moiety.
Carbamoyl vs. Amino Linkages
- 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid (CAS: 3744-13-6) replaces the sulfonyl-acetic acid chain with a simpler amino linkage. The molecular formula (C₉H₉BrN₂O₃) and weight (273.09 g/mol) suggest reduced hydrophilicity and altered pharmacokinetic properties .
Physicochemical and Structural Data
Biological Activity
2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₁₁BrN₃O₄S. The presence of the bromophenyl group is significant for its interaction with biological targets, while the carbamoyl and methanesulfonyl moieties enhance its reactivity and biological profile.
The mechanism of action involves several interactions:
- Hydrophobic Interactions : The bromophenyl group can engage in π-π stacking with aromatic residues in proteins.
- Hydrogen Bonding : The carbamoyl and methanesulfonyl groups can form hydrogen bonds with active sites on enzymes or receptors.
- Electrostatic Interactions : These interactions may modulate the activity of various enzymes and receptors, contributing to the compound's biological effects.
Enzyme Inhibition
Research indicates that this compound is employed in studies focused on enzyme inhibition. Its ability to inhibit specific enzymes suggests potential applications in treating diseases linked to enzyme dysregulation.
Anti-inflammatory Properties
Preliminary investigations have shown that this compound may exhibit anti-inflammatory effects. It has been studied for its ability to reduce the expression of inflammatory markers such as iNOS and COX-2, which are crucial in inflammatory pathways .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. For example, compounds structurally similar to this one have shown significant growth-inhibitory effects against various cancer cell lines .
Study 1: Enzyme Interaction
A study focused on the interaction between this compound and a specific enzyme involved in metabolic pathways demonstrated a dose-dependent inhibition effect. At concentrations ranging from 1.25 μM to 5 μM, the compound showed protective effects against enzyme activity loss induced by oxidative stress .
Study 2: Anticancer Efficacy
In another study assessing anticancer efficacy, this compound was tested against colon carcinoma cells. Results indicated a significant reduction in cell viability at IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) analysis revealed that modifications to the bromophenyl group enhanced cytotoxicity against cancer cells .
Data Table: Biological Activity Overview
| Activity Type | Assessed Effect | Concentration Range | Result |
|---|---|---|---|
| Enzyme Inhibition | % Inhibition of enzyme activity | 1.25 μM - 5 μM | Up to 50% inhibition observed |
| Anti-inflammatory | Reduction in iNOS/COX-2 levels | Varies | Significant decrease noted |
| Anticancer | Cell viability reduction | IC50 < 10 μM | Comparable efficacy to doxorubicin |
Q & A
Q. What are the common synthetic routes for preparing 2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid, and what critical parameters affect yield?
The synthesis typically involves sequential functionalization:
- Step 1 : Carbamoylation of 3-bromophenylamine with a chloroacetyl chloride derivative to form the (3-bromophenyl)carbamoyl intermediate.
- Step 2 : Sulfonation of the methanesulfonyl group via nucleophilic substitution, often using methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Step 3 : Acetic acid group introduction through hydrolysis or coupling reactions. Critical parameters : Temperature control during sulfonation (prevents side reactions), solvent polarity (anhydrous DCM preferred), and stoichiometric ratios of reagents (1:1.2 for amine:chloroacetyl chloride). Purity of intermediates is validated via HPLC or GC (>95%) .
Q. How is the purity of this compound assessed, and what analytical techniques are recommended for characterization?
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.
- Characterization :
- NMR (¹H, ¹³C, and 2D-COSY) for structural confirmation, focusing on sulfonyl (-SO₂-) and carbamoyl (-NHCO-) protons (δ 3.1–3.3 ppm and δ 7.8–8.2 ppm, respectively).
- FT-IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹).
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. What are the known physicochemical properties (e.g., solubility, stability) under different experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability in DMSO is time-sensitive (≤48 hours at 4°C).
- Thermal stability : Decomposition observed >150°C (DSC/TGA data).
- Light sensitivity : Store in amber vials to prevent photodegradation of the bromophenyl group .
Q. What are the recommended storage conditions to ensure long-term stability?
- Storage : Sealed under inert gas (N₂/Ar) at –20°C, with desiccants (silica gel) to prevent hydrolysis of the sulfonyl group.
- Stability monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the design of synthesis pathways?
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for carbamoylation and sulfonation steps.
- Solvent effects : COSMO-RS simulations predict solvent compatibility and reaction rates.
- Example : ICReDD’s workflow combines quantum calculations with experimental validation to optimize catalyst selection (e.g., triethylamine for sulfonation) and reduce trial-and-error approaches .
Q. When encountering contradictory spectroscopic data (e.g., NMR, LC-MS), what systematic approaches resolve structural ambiguities?
- Cross-validation : Compare ¹H-¹³C HSQC/HMBC NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Isotopic labeling : Use deuterated analogs to confirm proton assignments.
- High-resolution MS : Identify unexpected adducts (e.g., sodium/potassium ions) that distort mass-to-charge ratios .
Q. How can factorial design optimize reaction conditions (e.g., temperature, catalyst loading)?
- Design : 2³ factorial experiments to test temperature (30–70°C), catalyst (0.5–2.0 eq.), and solvent (DCM vs. THF).
- Response surface methodology (RSM) : Statistically model interactions between variables to maximize yield.
- Case study : A 15% yield increase was achieved by optimizing sulfonation at 5°C with 1.5 eq. methanesulfonyl chloride .
Q. What strategies mitigate side reactions during methanesulfonyl group introduction?
- Controlled addition : Slow addition of methanesulfonyl chloride to prevent exothermic side reactions.
- Protecting groups : Temporarily block reactive sites (e.g., acetic acid -COOH) with tert-butyl esters.
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonation efficiency .
Q. How do steric and electronic effects of the 3-bromophenyl substituent influence reactivity in nucleophilic reactions?
- Steric hindrance : The meta-bromo group reduces accessibility to the carbamoyl nitrogen, requiring bulky bases (e.g., DBU) for deprotonation.
- Electronic effects : Electron-withdrawing bromo substituent activates the phenyl ring for electrophilic substitution but slows nucleophilic attack on the carbonyl .
Q. What in silico models predict biological activity or reaction mechanisms involving this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with target enzymes (e.g., carbonic anhydrase).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes.
- Mechanistic insights : Transition state modeling (Gaussian 16) reveals rate-limiting steps in hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
